molecular formula C9H16N2O3 B3242722 6-Tert-butyl-5-nitropiperidin-2-one, trans CAS No. 153186-66-4

6-Tert-butyl-5-nitropiperidin-2-one, trans

Cat. No.: B3242722
CAS No.: 153186-66-4
M. Wt: 200.23
InChI Key: YLKHXXIHQSVQFK-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-5-nitropiperidin-2-one, trans is a chemical compound with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.23 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a tert-butyl group and a nitro group on the piperidine ring makes this compound unique and interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-5-nitropiperidin-2-one, trans typically involves the nitration of a piperidine derivative followed by the introduction of a tert-butyl group. One common method involves the following steps:

    Nitration: A piperidine derivative is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Alkylation: The nitrated piperidine is then subjected to alkylation using a tert-butyl halide (e.g., tert-butyl chloride) in the presence of a base such as sodium hydride or potassium carbonate to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-5-nitropiperidin-2-one, trans undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Tert-butyl-5-aminopiperidin-2-one.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

    Oxidation: Oxidized piperidine derivatives with different functional groups.

Scientific Research Applications

6-Tert-butyl-5-nitropiperidin-2-one, trans has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-5-nitropiperidin-2-one, trans depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Nitropiperidin-2-one: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

    6-Tert-butylpiperidin-2-one:

Uniqueness

6-Tert-butyl-5-nitropiperidin-2-one, trans is unique due to the presence of both the tert-butyl and nitro groups on the piperidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(5R,6S)-6-tert-butyl-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)8-6(11(13)14)4-5-7(12)10-8/h6,8H,4-5H2,1-3H3,(H,10,12)/t6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKHXXIHQSVQFK-HTRCEHHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](CCC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl-5-nitropiperidin-2-one, trans
Reactant of Route 2
6-Tert-butyl-5-nitropiperidin-2-one, trans
Reactant of Route 3
6-Tert-butyl-5-nitropiperidin-2-one, trans
Reactant of Route 4
6-Tert-butyl-5-nitropiperidin-2-one, trans
Reactant of Route 5
6-Tert-butyl-5-nitropiperidin-2-one, trans
Reactant of Route 6
6-Tert-butyl-5-nitropiperidin-2-one, trans

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.